molecular formula C34H25CrN8O6 B1141520 Solvent Yellow 21 CAS No. 5601-29-6

Solvent Yellow 21

Cat. No.: B1141520
CAS No.: 5601-29-6
M. Wt: 693.6 g/mol
InChI Key: IQYUUFHALJUMDY-UHFFFAOYSA-K
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Description

Solvent Yellow 21 is an organic compound widely used as a dye in various industries. It is known for its bright yellow color and excellent solubility in organic solvents such as ethanol and ethylene glycol ether. The chemical formula of this compound is C34H25CrN8O6, and it is often used in applications requiring high light and heat fastness .

Mechanism of Action

Target of Action

Acid Yellow 121 is primarily used as a dye . Its primary targets would be the materials it is intended to color, such as textiles, plastics, and other substrates. The role of these targets is to absorb the dye and exhibit the desired color .

Mode of Action

The compound interacts with its targets through physical and chemical processes. It binds to the material’s surface, resulting in a change in the material’s color . The exact nature of this interaction depends on the specific characteristics of the target material.

Biochemical Pathways

Its primary function is to impart color to various substrates .

Pharmacokinetics

Like other dyes, it is likely to have low bioavailability due to its large molecular size and complex structure .

Result of Action

The primary result of Acid Yellow 121’s action is the imparting of color to the target material. This can enhance the aesthetic appeal of the material, or serve functional purposes such as marking or identification .

Action Environment

The efficacy and stability of Acid Yellow 121 can be influenced by various environmental factors. For example, exposure to light, heat, or certain chemicals can potentially degrade the dye and reduce its coloring effect . Therefore, appropriate storage and handling conditions are important for maintaining its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

Solvent Yellow 21 is typically synthesized through a series of reactions involving diazotization and coupling. The process begins with the diazotization of o-aminobenzoic acid in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form a monoazo dye. This dye is further complexed with chromium formate to produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The diazotization reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The coupling reaction is performed at slightly elevated temperatures (20-30°C) to facilitate the formation of the azo compound. The complexation with chromium formate is conducted at higher temperatures (90-95°C) to ensure complete reaction and high yield .

Chemical Reactions Analysis

Types of Reactions

Solvent Yellow 21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solvent Yellow 21 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Solvent Yellow 21 is part of a broader class of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R’). Similar compounds include:

Uniqueness

This compound is unique due to its high solubility in organic solvents, excellent light and heat fastness, and ability to form stable metal complexes. These properties make it particularly suitable for applications requiring durable and vibrant coloration .

Properties

CAS No.

5601-29-6

Molecular Formula

C34H25CrN8O6

Molecular Weight

693.6 g/mol

IUPAC Name

chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate

InChI

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3

InChI Key

IQYUUFHALJUMDY-UHFFFAOYSA-K

SMILES

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3]

Canonical SMILES

[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3]

Synonyms

Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka

Origin of Product

United States
Customer
Q & A

Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?

A: The research presents a cleaner method for synthesizing C.I. This compound. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.

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